molecular formula C17H14N2O B5452544 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone

1-methyl-4,6-diphenyl-2(1H)-pyrimidinone

Cat. No.: B5452544
M. Wt: 262.30 g/mol
InChI Key: SLGOWNPJQDMMTE-UHFFFAOYSA-N
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Description

1-Methyl-4,6-diphenyl-2(1H)-pyrimidinone, also known as 1-methyl-4,6-diphenylpyridin-2-one, is a chemical compound with the molecular formula C18H15NO . It has a molecular weight of 261.31800 .


Synthesis Analysis

The synthesis of this compound involves several steps. The synthetic route includes the use of 4,6-diphenyl-2-pyridone and methylamine . The reaction has been reported in the literature by Katritzky, Alan R.; Arrowsmith, John; Grzeskowiak, Nicholas E.; Salgado, Hector J.; Bahari, Zakaria bin in the Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry (1972-1999), 1982 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in several papers. For instance, Barluenga, Jose; Tomas, Miguel; Suarez-Sobrino, Angel; Gotor, Vicente reported on the reactions of this compound in Tetrahedron Letters, 1988 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.31800, a molecular formula of C18H15NO, and a LogP of 3.71930 . Unfortunately, the web search did not provide information on its density, boiling point, melting point, or flash point .

Safety and Hazards

The safety and hazards of 1-methyl-4,6-diphenyl-2(1H)-pyrimidinone are not provided in the web search results . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

1-methyl-4,6-diphenylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-19-16(14-10-6-3-7-11-14)12-15(18-17(19)20)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGOWNPJQDMMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15 g. of dibenzoylmethane and 43.5 g. of M-methylurea in 250 ml. of glacial acetic acid is refluxed for 8 hours while dry hydrogen chloride gas is bubbled through the reaction mixture. An additional amount of 5 equivalents of N-methylurea is then added and refluxing continued for another 8 hours while bubbling hydrogen chloride through the reaction system. The N-methylurea addition is again repeated and refluxing procedure continued for a further 8 hours. The resulting mixture is filtered and the filtrate evaporated in vacuo to dryness. The residue is taken up with methylene chloride, treated with 2N. sodium hydroxide and the methylene chloride layer separated. The aqueous layer is extracted three times with methylene chloride. All methylene chloride fractions are combined and extracted several times with water, dried, filtered and evaporated in vacuo to dryness. The residue is crystallized from methylene chloride/diethyl ether to obtain 1-methyl-4,6-diphenylpyrimidin-2(1H)-one, m.p. 183°-185°C.
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